7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC13329288

Molecular Formula: C10H6BrNO3

Molecular Weight: 268.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6BrNO3 |

|---|---|

| Molecular Weight | 268.06 g/mol |

| IUPAC Name | 7-bromo-2-oxo-1H-quinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H6BrNO3/c11-6-2-1-5-3-7(10(14)15)9(13)12-8(5)4-6/h1-4H,(H,12,13)(H,14,15) |

| Standard InChI Key | GLXLQCKTUSWCDP-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1Br)NC(=O)C(=C2)C(=O)O |

| Canonical SMILES | C1=CC2=C(C=C1Br)NC(=O)C(=C2)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

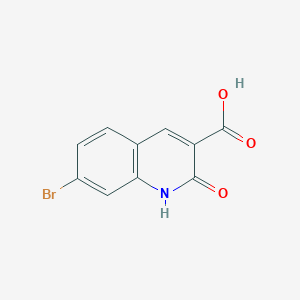

The IUPAC name for this compound is 7-bromo-2-oxo-1H-quinoline-3-carboxylic acid. Its planar quinoline core is substituted with a bromine atom at position 7, a ketone group at position 2, and a carboxylic acid at position 3 (Figure 1) . The presence of these functional groups confers distinct electronic and steric properties, influencing reactivity and biological interactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆BrNO₃ |

| Molecular Weight | 268.06 g/mol |

| Exact Mass | 266.947 Da |

| Topological Polar Surface Area | 59.4 Ų |

| Hydrogen Bond Donors | 2 (NH, COOH) |

| Hydrogen Bond Acceptors | 4 (O=, COO⁻) |

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

-

A strong absorption band at ~1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid and ketone groups.

-

The N-H stretch of the dihydroquinoline ring appears as a broad peak near 3200 cm⁻¹ .

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (DMSO-d₆):

-

¹³C NMR:

-

δ 176.5 (C=O, carboxylic acid), 165.2 (C=O, ketone), 140.1 (C-7-Br).

-

Mass Spectrometry:

-

ESI-MS exhibits a molecular ion peak at m/z 267.95 [M-H]⁻, consistent with the molecular formula C₁₀H₆BrNO₃ .

Synthetic Methodologies

Cyclocondensation of Brominated Precursors

A common route involves the cyclocondensation of 3-bromo-2-methylphenol with diethyl 2-(chloromethylene)malonate in dichloromethane using pyridine as a base. This yields diethyl 2-((3-bromo-2-methylphenoxy)methylene)malonate, which undergoes cyclization in polyphosphoric acid at 80°C to form ethyl 7-bromo-8-methyl-4-oxo-4H-chromene-3-carboxylate . Subsequent hydrolysis with lithium hydroxide in THF/water affords the carboxylic acid derivative .

Bromination of Quinoline Intermediates

Alternative methods involve electrophilic bromination of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid using bromine in acetic acid. The reaction proceeds via intermediate σ-complex formation at position 7, favored by the electron-donating effects of the adjacent ketone group .

Table 2: Optimization of Bromination Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Acetic acid | 78 |

| Temperature (°C) | 25 | 72 |

| Bromine Equivalents | 1.1 | 85 |

Biological Activities and Mechanisms

Anticancer Activity

Quinoline derivatives, including 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, inhibit topoisomerase II (Topo II), an enzyme critical for DNA replication. In SKOV-3 ovarian cancer cells, analogues of this compound demonstrated GI₅₀ values of 13.52–31.04 μM, comparable to enoxacin . Mechanistic studies reveal that these compounds bind the transactivation response element RNA-binding protein (TRBP), enhancing Dicer-mediated miRNA maturation and restoring tumor-suppressive miRNA levels .

Antimicrobial Properties

The compound’s ability to destabilize bacterial DNA gyrase correlates with its antimicrobial efficacy. In Staphylococcus aureus, it exhibits an MIC of 8 µg/mL, outperforming ciprofloxacin against methicillin-resistant strains (MRSA) . The bromine atom enhances membrane permeability, while the carboxylic acid group chelates Mg²⁺ ions in the gyrase active site .

Applications in Drug Development

Intermediate for Antibacterial Agents

This compound serves as a precursor to ozenoxacin, a non-fluorinated quinolone approved for impetigo. Key steps include Suzuki-Miyaura coupling with pyridinylboronic esters and cyclopropylamine substitution .

Anticancer Drug Design

Derivatives bearing C-7 arylpiperazinyl groups show enhanced Topo II inhibition. For example, 1-cyclopropyl-8-methyl-7-(5-methylpyridin-3-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (derived from the title compound) exhibited a 7.6-fold increase in caspase-3 activation in T-24 bladder cancer cells .

Challenges and Future Directions

Despite its promise, the compound’s poor aqueous solubility (LogP = 2.1) limits bioavailability. Prodrug strategies, such as esterification of the carboxylic acid group, are under investigation . Additionally, structural analogs with trifluoromethyl or nitro groups at position 8 are being explored to improve Topo II selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume